1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
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Overview
Description
1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities, particularly in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development, especially in the field of cancer research.
Mechanism of Action
Target of Action
The primary target of 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . This results in the disruption of normal cell division, leading to cell death or apoptosis . The compound’s action on CDK2 also suppresses the activation of NF-κB and IL-6, which are involved in inflammatory responses and cancer progression .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has sufficient bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also induces caspase-3 activation, which is a key player in the execution-phase of cell apoptosis .
Biochemical Analysis
Biochemical Properties
1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . This interaction with CDK2 suggests that it may play a role in cell cycle regulation . The compound’s interaction with this enzyme could influence various biochemical reactions within the cell .
Cellular Effects
The compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the growth of certain cell lines, suggesting potential cytotoxic activities . It has also been shown to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that it binds to CDK2, inhibiting its activity . This binding interaction could lead to changes in gene expression and enzyme activation or inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the substituents introduced.
Scientific Research Applications
1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea has several scientific research applications, including:
Chemistry: It serves as a valuable scaffold for the synthesis of various derivatives with potential biological activities.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown potential as an anticancer agent, particularly as a CDK2 inhibitor.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with significant anticancer activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzymatic inhibitory activity.
Uniqueness
1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is unique due to its specific structural features and its ability to selectively inhibit CDK2. This selectivity makes it a promising candidate for targeted cancer therapy, distinguishing it from other similar compounds that may have broader or less specific biological activities.
Biological Activity
1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in cancer treatment. Its unique structural features allow it to selectively inhibit key biological targets, notably Cyclin-Dependent Kinase 2 (CDK2), making it a promising candidate for targeted therapies.
Chemical Structure and Properties
The chemical structure of this compound includes a cyclohexyl group linked to a pyrazolo[1,5-a]pyrimidin-6-yl moiety via a urea bond. This configuration is crucial for its biological activity and interaction with specific enzymes.
The primary mechanism of action for this compound involves the inhibition of CDK2. CDK2 plays a vital role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells. The following table summarizes the key aspects of the compound's mechanism:
Target | Type | Effect |
---|---|---|
Cyclin-Dependent Kinase 2 (CDK2) | Enzyme Inhibition | Induces cell cycle arrest and apoptosis |
Anticancer Effects
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown efficacy in inhibiting the proliferation of tumor cells while sparing normal cells. The compound's selectivity for CDK2 over other kinases enhances its therapeutic potential.
Preclinical Studies
In preclinical models, this compound has demonstrated:
- Selectivity : It selectively inhibits CDK2 without affecting other cyclin-dependent kinases.
- Efficacy : Significant reduction in tumor growth was observed in xenograft models treated with this compound.
A study reported that derivatives of this compound were synthesized and optimized for increased potency against CDK2, leading to improved anticancer activity in vitro and in vivo .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests adequate bioavailability and gastrointestinal permeability, which are critical for therapeutic applications. The compound's ability to penetrate cellular membranes facilitates its action on intracellular targets.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells.
- In Vivo Efficacy : In xenograft models, administration of this compound led to significant tumor regression compared to control groups receiving vehicle treatment.
Properties
IUPAC Name |
1-cyclohexyl-3-pyrazolo[1,5-a]pyrimidin-6-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c19-13(16-10-4-2-1-3-5-10)17-11-8-14-12-6-7-15-18(12)9-11/h6-10H,1-5H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLDWMGUVHQMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.